Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-: is an organic compound characterized by the presence of a benzene ring substituted with a bis(ethylthio)methyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- typically involves the introduction of the bis(ethylthio)methyl group and the fluorine atom onto the benzene ring. One common method involves the reaction of a benzene derivative with ethylthiol in the presence of a suitable catalyst to form the bis(ethylthio)methyl group. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bis(ethylthio)methyl group to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[bis(ethylthio)methyl]-4-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bis(ethylthio)methyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with DNA/RNA .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(ethylthio)-4-methyl-: Similar structure but lacks the fluorine atom and has a methyl group instead.
Benzene, 1,4-bis(methylthio)-: Contains two methylthio groups but no fluorine atom.
Benzene, (methylthio)-: Contains a single methylthio group without the fluorine atom.
Properties
CAS No. |
346592-31-2 |
---|---|
Molecular Formula |
C11H15FS2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C11H15FS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
NVIVINAFTVHZKK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=C(C=C1)F)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.